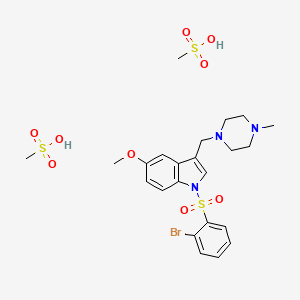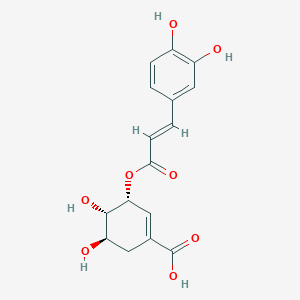![molecular formula C12H19NO10 B1649389 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid CAS No. 69815-49-2](/img/new.no-structure.jpg)
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound plays a crucial role in the treatment of Parkinson’s disease and dopamine-responsive dystonia due to its ability to cross the blood-brain barrier and convert into dopamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid typically involves the hydroxylation of L-tyrosine by the enzyme tyrosine hydroxylase, followed by the decarboxylation of L-dopa by aromatic L-amino acid decarboxylase. Industrially, L-dopa can be produced through microbial fermentation using genetically modified strains of Escherichia coli that express tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dopamine quinone, which can further polymerize to form neuromelanin.
Reduction: The compound can be reduced to form dihydroxyphenylalanine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Dihydroxyphenylalanine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and regulation.
Medicine: Widely used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects primarily by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on dopamine receptors to exert its physiological effects, which include modulation of motor control and regulation of mood.
Comparison with Similar Compounds
Similar Compounds
Dopamine: Directly acts on dopamine receptors but cannot cross the blood-brain barrier.
Norepinephrine: Another catecholamine with similar structure but different physiological effects.
Epinephrine: Similar to norepinephrine but with additional methyl group, leading to different receptor affinities.
Uniqueness
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid is unique due to its ability to cross the blood-brain barrier and serve as a precursor to dopamine, making it invaluable in the treatment of neurological disorders.
Properties
CAS No. |
69815-49-2 |
|---|---|
Molecular Formula |
C12H19NO10 |
Molecular Weight |
337.28 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;;/m0../s1 |
InChI Key |
LNBCGLZYLJMGKP-JZGIKJSDSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)













